molecular formula C21H23ClFN3O4S3 B2965020 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide CAS No. 1099791-10-2

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide

Cat. No.: B2965020
CAS No.: 1099791-10-2
M. Wt: 532.06
InChI Key: SPJLRZFHPKGDBC-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide” is a structurally complex small molecule featuring a piperidine-2-carboxamide core modified with two distinct pharmacophores:

  • A 3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene moiety, combining aromaticity (benzothiazole), fluorine substitution (for metabolic stability), and a flexible ethoxyethyl side chain (to modulate solubility and pharmacokinetics).

The E-configuration of the imine bond in the benzothiazole ring ensures spatial alignment critical for target engagement.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S3/c1-2-30-13-12-25-19-14(23)6-5-8-16(19)31-21(25)24-20(27)15-7-3-4-11-26(15)33(28,29)18-10-9-17(22)32-18/h5-6,8-10,15H,2-4,7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJLRZFHPKGDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCN3S(=O)(=O)C4=CC=C(S4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide is a complex organic molecule with potential pharmacological properties due to its diverse functional groups, including a piperidine ring, a benzo[d]thiazole moiety, and a sulfonyl group. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S with a molecular weight of 528.1 g/mol. Its structure suggests multiple sites for biological interaction, which may contribute to its pharmacological efficacy.

Synthesis Methods

The synthesis of this compound can be achieved via classical organic synthesis techniques or modern approaches such as multicomponent reactions (MCRs). These methods allow for efficient generation of complex molecules with high yields and reduced steps.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this one may exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds with structural similarities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in various physiological processes.
  • Antitumor Activity : Structural analogs have demonstrated cytotoxic effects against tumorigenic cell lines, indicating potential use in cancer therapy .

Antibacterial Activity

Research has highlighted the antibacterial properties of sulfonamide derivatives, which include the target compound. In studies, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis, showcasing significant antibacterial potential compared to standard drugs .

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains tested6.28

Enzyme Inhibition

The compound's ability to inhibit AChE and urease has been documented in several studies. For example, derivatives with similar structures have shown strong inhibitory activity against urease, making them candidates for treating conditions related to urea metabolism.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Moderate InhibitionVaries
UreaseStrong InhibitionVaries

Antitumor Activity

In vitro studies on tumorigenic cell lines have revealed that compounds with similar structures can exhibit selective cytotoxicity. For instance, certain derivatives were found to have EC50 values indicating effective inhibition of tumor cell proliferation .

Case Studies

  • Study on Urea Derivatives : A series of urea derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The results showed selective cytotoxicity against tumor cells while sparing normal cells .
  • Antimicrobial Screening : A comprehensive screening of piperidine derivatives demonstrated varied antibacterial activity across different strains, suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Piperidine-2-carboxamide (5-Chlorothiophen-2-yl)sulfonyl; 3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene ~523.0 (calculated) E-configuration, fluorine for stability, ethoxyethyl for solubility
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (CAS 899732-21-9) Piperidine-4-carboxamide (5-Chlorothiophen-2-yl)sulfonyl; dihydronaphthothiazole 494.1 Reduced planarity due to dihydronaphthothiazole; altered binding pocket interactions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl; isopropyl-thiadiazole 366.4 Smaller core (5-membered pyrrolidine) may limit conformational flexibility
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Patent P2) Pyridine-2-carboxamide Ethylsulfonyl; trifluoromethyl-thiadiazole ~480.0 (estimated) Trifluoromethyl enhances lipophilicity; pyridine core alters electronic properties

Key Differences and Implications

Core Heterocycles

  • Piperidine vs. Pyrrolidine ( vs. Target):
    The target’s 6-membered piperidine core offers greater conformational flexibility compared to the 5-membered pyrrolidine in . This may improve binding to larger enzymatic pockets but could reduce metabolic stability .

  • Benzothiazole vs. Dihydronaphthothiazole ( vs. This could diminish interactions with hydrophobic protein domains .

Substituent Effects

  • Fluorine Placement (Target vs. ):
    The target’s 4-fluoro substitution on the benzothiazole contrasts with the 4-fluorobenzyl group in ’s thiadiazole derivative. Fluorine’s position influences both electronic effects (e.g., dipole interactions) and steric hindrance .

  • Sulfonyl vs. Sulfanyl Groups (Target vs. Patent P1, ):
    The sulfonyl group in the target enhances polarity and hydrogen-bond acceptor capacity compared to sulfanyl (e.g., Patent P1’s ethylsulfanyl). This may improve aqueous solubility but reduce membrane permeability .

Pharmacokinetic Considerations

  • The ethoxyethyl side chain in the target compound likely improves solubility compared to ’s rigid dihydronaphthothiazole or ’s isopropyl-thiadiazole. However, the ethoxyethyl’s flexibility may increase metabolic vulnerability compared to the trifluoromethyl group in Patent P2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.